2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene is a complex organic compound that features a benzodioxole ring fused with a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with appropriate chromene precursors under controlled conditions. The reaction often requires catalysts such as palladium chloride (PdCl2) and bases like cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The benzodioxole ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) and dimethylformamide (DMF) as a solvent.
Coupling Reactions: Palladium catalysts (e.g., PdCl2), bases (e.g., Cs2CO3), and solvents like toluene or dioxane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for their antioxidant and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is crucial for its binding affinity and activity.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanone: Known for its use in flavor and fragrance industries.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Studied for its pharmacological properties.
Uniqueness: 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene stands out due to its combination of a benzodioxole ring with a chromene structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C17H13NO6 |
---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene |
InChI |
InChI=1S/C17H13NO6/c1-21-14-4-2-3-10-7-12(18(19)20)16(24-17(10)14)11-5-6-13-15(8-11)23-9-22-13/h2-8,16H,9H2,1H3 |
InChI Key |
QWOUKIOUQBZKAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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